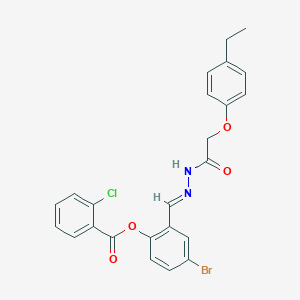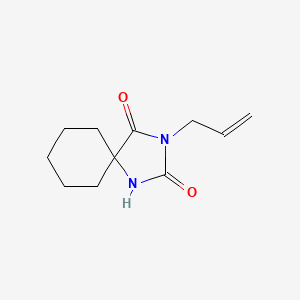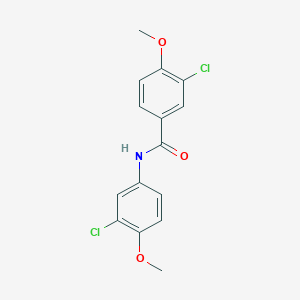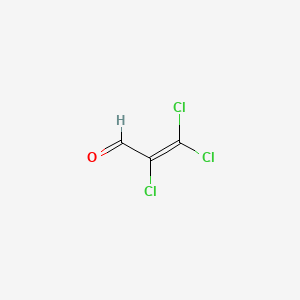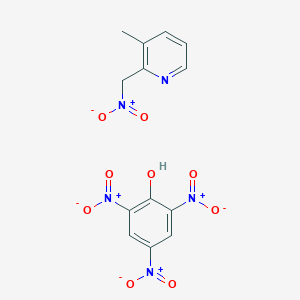
3-Methyl-2-(nitromethyl)pyridine picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(nitromethyl)pyridine picrate is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the third position, a nitromethyl group at the second position, and a picrate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(nitromethyl)pyridine picrate typically involves the nitration of 3-methylpyridine followed by the introduction of a nitromethyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require elevated temperatures to achieve a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(nitromethyl)pyridine picrate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: :
Propiedades
Número CAS |
35624-31-8 |
|---|---|
Fórmula molecular |
C13H11N5O9 |
Peso molecular |
381.25 g/mol |
Nombre IUPAC |
3-methyl-2-(nitromethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8N2O2.C6H3N3O7/c1-6-3-2-4-8-7(6)5-9(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-4H,5H2,1H3;1-2,10H |
Clave InChI |
OBXJYNWSINLHPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


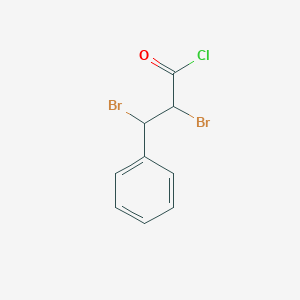
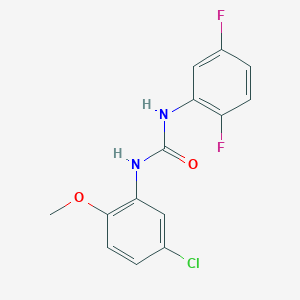
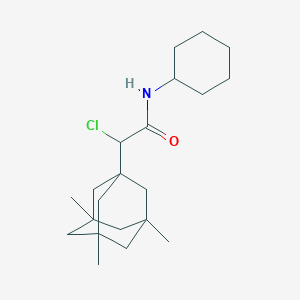
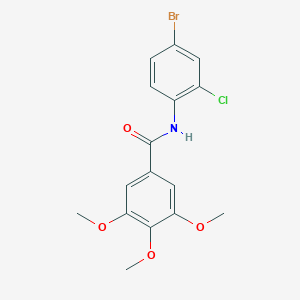

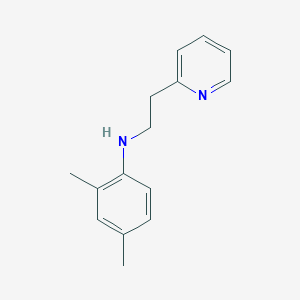
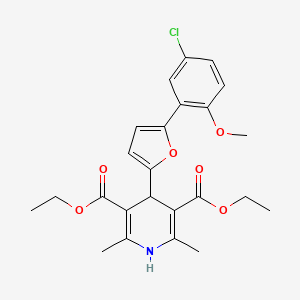
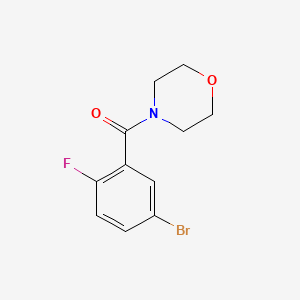
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
